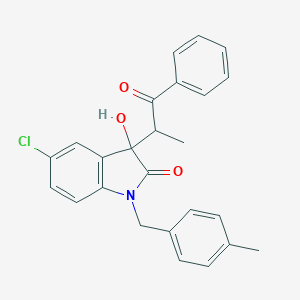
5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one is a chemical compound that has gained significant attention in recent years. It is a member of the indole family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is thought to act by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been found to have other biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant activity, as well as the ability to inhibit angiogenesis, the process by which new blood vessels are formed.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potent anticancer activity. This makes it a promising candidate for further development as an anticancer agent. However, one limitation is its complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of analogs with improved pharmacological properties, such as increased potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for other diseases besides cancer. Finally, research on the synthesis method of this compound may lead to the development of more efficient and cost-effective methods for producing it.
In conclusion, this compound is a promising compound with potent anticancer activity. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent for other diseases. The complex synthesis method and limitations in lab experiments make it a challenging compound to work with, but the potential benefits make it a worthwhile area of research.
Synthesemethoden
The synthesis of 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one is a complex process that involves several steps. The first step is the synthesis of 4-methylbenzyl chloride, which is then reacted with 3-hydroxyindole-2-one to form 4-methylbenzyl-3-hydroxyindole-2-one. This intermediate is then reacted with 1-(1-phenylpropan-2-yl)-1H-indole-2,3-dione to form the final product.
Wissenschaftliche Forschungsanwendungen
Research on 5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-(1-oxo-1-phenylpropan-2-yl)-1,3-dihydro-2H-indol-2-one has primarily focused on its potential as an anticancer agent. Studies have shown that this compound has potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle of cancer cells.
Eigenschaften
Molekularformel |
C25H22ClNO3 |
|---|---|
Molekulargewicht |
419.9 g/mol |
IUPAC-Name |
5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]-3-(1-oxo-1-phenylpropan-2-yl)indol-2-one |
InChI |
InChI=1S/C25H22ClNO3/c1-16-8-10-18(11-9-16)15-27-22-13-12-20(26)14-21(22)25(30,24(27)29)17(2)23(28)19-6-4-3-5-7-19/h3-14,17,30H,15H2,1-2H3 |
InChI-Schlüssel |
CGFKVWYQIACLEN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(C(C)C(=O)C4=CC=CC=C4)O |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(C(C)C(=O)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272089.png)
![5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272090.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272092.png)
![5-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272098.png)
![3-hydroxy-4,6-dimethyl-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272099.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272105.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272106.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272107.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272108.png)
![5-chloro-3-hydroxy-1-(2-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272109.png)
![5-chloro-3-[2-(2,4-dimethyl-3-furyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272110.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272111.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272112.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272114.png)